molecular formula C14H15ClN2O B13576347 (5-chloro-1H-indol-2-yl)(piperidin-1-yl)methanone

(5-chloro-1H-indol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B13576347
M. Wt: 262.73 g/mol
InChI Key: JYJLUJUISXAZAF-UHFFFAOYSA-N
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Description

5-chloro-2-(piperidine-1-carbonyl)-1H-indole is a chemical compound with the molecular formula C12H15ClN2O It is known for its unique structure, which includes a piperidine ring attached to an indole core, with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole typically involves the reaction of 5-chloroindole with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final compound.

Industrial Production Methods

Industrial production of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various indole derivatives, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

5-chloro-2-(piperidine-1-carbonyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(piperidine-1-carbonyl)aniline
  • 5-chloro-2-(piperidine-1-carbonyl)benzene

Uniqueness

5-chloro-2-(piperidine-1-carbonyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

(5-chloro-1H-indol-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H15ClN2O/c15-11-4-5-12-10(8-11)9-13(16-12)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2

InChI Key

JYJLUJUISXAZAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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